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An Objective Comparison of ALK4290 Dihydrochloride and Other Targeted Therapies in

Clinical Development

In the landscape of targeted therapies, researchers often seek compounds with the potential

for synergistic effects in combination regimens. This guide provides a comparative overview of

ALK4290 dihydrochloride and, as a pertinent alternative in the oncology space, TP-0903

(dubermatinib), based on available preclinical and clinical study data. While ALK4290 has been

primarily investigated for age-related macular degeneration, TP-0903 has been the subject of

extensive cancer combination therapy research.

ALK4290 Dihydrochloride (AKST4290)
ALK4290 is an orally administered inhibitor of C-C chemokine receptor type 3 (CCR3).[1][2] Its

mechanism of action involves blocking the activity of eotaxin, an immunomodulatory protein

that increases with age and is implicated in inflammatory and neovascular processes.[2]

Clinical Studies in Wet Age-Related Macular
Degeneration (wAMD)
Clinical trials have evaluated ALK4290 as a monotherapy for wAMD. Two Phase 2a studies,

AKST4290-201 (for treatment-naïve wAMD) and AKST4290-202 (for wAMD refractory to anti-

VEGF therapy), have reported safety and efficacy data.[2]
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Study Patient Population Treatment Key Outcomes

AKST4290-201
Newly diagnosed

wAMD

800 mg ALK4290 daily

for 6 weeks

Mean improvement in

Best-Corrected Visual

Acuity (BCVA) of +7.0

letters; 82.8% of

patients had stable or

improved BCVA.[3]

AKST4290-202 Refractory wAMD
400 mg ALK4290

twice daily for 6 weeks

Mean BCVA

improvement of +2

letters from baseline;

72% of subjects

maintained or

improved their BCVA.

[1]

Experimental Protocols: Phase 2a wAMD Studies

The studies were prospective, multicenter, open-label trials.[3] Patients self-administered

AKST4290 orally.[3] The primary endpoint was the mean change in BCVA from baseline to the

end of the treatment period.[3] Safety and tolerability were also assessed.[1][3]
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Caption: Workflow of Phase 2a clinical trials for ALK4290 in wAMD.

TP-0903 (Dubermatinib): An Alternative in
Combination Cancer Therapy
TP-0903, also known as dubermatinib, is a potent and selective inhibitor of the AXL receptor

tyrosine kinase.[4][5] AXL is a key driver of tumor cell plasticity, therapy resistance, and
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metastasis.[6][7] TP-0903 has shown promise in preclinical and clinical studies, particularly in

combination with other anticancer agents.

Combination Therapy Studies in Pancreatic Cancer
Preclinical studies have demonstrated that TP-0903, alone or in combination with gemcitabine

and/or an anti-PD1 antibody, has anti-tumor and anti-metastatic effects in mouse models of

pancreatic ductal adenocarcinoma (PDA), leading to increased survival.[6][7]

Data Presentation: TP-0903 in Pancreatic Cancer (Preclinical)

Treatment Group Median Survival (days) Tumor Weight Reduction

Vehicle 72 -

TP-0903 78 Significant

Gemcitabine 89.5 Significant

TP-0903 + Gemcitabine 92.5
More effective than

gemcitabine alone

Data from orthotopic KPfC mouse model.[7]

Experimental Protocols: Pancreatic Cancer Mouse Model

Orthotopic implantation of KPfC or KPC cancer cells into C57BL/6 mice was performed.[7][8]

Treatment was initiated 7-10 days post-injection.[7][8] Dosages included TP-0903 (25 mg/kg,

oral gavage), gemcitabine (25 mg/kg, intraperitoneal), and anti-PD1 antibody (5 mg/kg,

intraperitoneal).[7][8]

Combination Therapy Studies in Acute Myeloid
Leukemia (AML)
A phase 1b/2 clinical trial (NCT03013998) is evaluating TP-0903 in combination with decitabine

for newly diagnosed AML patients aged 60 years or older with TP53 mutations and/or complex

karyotypes.[9]
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Data Presentation: TP-0903 + Decitabine in AML (Phase 1b)

Response Percentage of Patients

Complete Remission (CR) / CR with incomplete

hematologic recovery (CRh) / CR with

incomplete platelet recovery (CRi)

37.5%

Minimal Residual Disease (MRD) Negative

Status (among CR/CRh/CRi)
66%

Morphologic Leukemia-Free State (MLFS) 6%

Stable Disease 37.5%

Initial results from dose level 1.[9]

Experimental Protocols: AML Phase 1b/2 Study

Patients in the phase 1b portion received TP-0903 (37 mg/day) orally for 21 days of a 28-day

cycle, in combination with intravenous decitabine (20 mg/m²) for the first 10 days.[9]

Combination Therapy Studies in Chronic Lymphocytic
Leukemia (CLL)
A Phase 1/2 study (NCT03572634) is investigating TP-0903 as a monotherapy and in

combination with ibrutinib in patients with previously treated CLL.[10] In the combination arm,

patients receive a starting dose of 20 mg of TP-0903 orally once daily, along with their prior

stable dose of ibrutinib.[10]
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Caption: AXL signaling pathway and the inhibitory action of TP-0903.

Mandatory Visualization: TP-0903 Combination Therapy Trial Workflow
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Caption: Generalized workflow for TP-0903 combination therapy clinical trials.

Comparison and Conclusion
The available data indicates that ALK4290 and TP-0903 are distinct therapeutic agents

investigated for different indications. ALK4290 has shown potential as an oral monotherapy for

wAMD, a disease driven by inflammation and neovascularization. In contrast, TP-0903 is a
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kinase inhibitor with a clear rationale for use in combination therapies for various cancers,

where it targets the AXL pathway to overcome drug resistance and inhibit metastasis.

For researchers in oncology, the preclinical and early clinical data for TP-0903 in combination

with chemotherapy, targeted therapy, and immunotherapy suggest a promising avenue for

further investigation. The ability of TP-0903 to sensitize tumors to other treatments highlights its

potential to improve outcomes in difficult-to-treat cancers. Future studies will be crucial to fully

elucidate the efficacy and safety of these combination regimens in larger patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b10860155#alk4290-dihydrochloride-combination-
therapy-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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